Product packaging for 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL(Cat. No.:CAS No. 100991-20-6)

2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL

Cat. No.: B14344960
CAS No.: 100991-20-6
M. Wt: 178.11 g/mol
InChI Key: KWHZMWNTCDKQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL is a chemical compound featuring a pyrimidine ring, a fundamental heterocycle in medicinal chemistry, substituted with a trifluoroethyl group. The pyrimidine scaffold is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets . This makes it a valuable intermediate for synthesizing novel molecules with potential pharmacological activity. Compounds containing the pyrimidine core have demonstrated diverse mechanisms of action in research settings, including acting as kinase inhibitors, DNA intercalators, and enzyme antagonists . The incorporation of the 2,2,2-trifluoroethyl group is a common strategy in medicinal chemistry to influence the compound's properties, as this moiety can enhance metabolic stability, affect lipophilicity, and modulate electron distribution, thereby potentially improving the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates . As such, this compound serves as a versatile building block for researchers working across various therapeutic areas, including oncology, inflammatory diseases, and metabolic disorders. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses, or for any form of consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F3N2O B14344960 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL CAS No. 100991-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100991-20-6

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrimidin-5-ol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)1-5-10-2-4(12)3-11-5/h2-3,12H,1H2

InChI Key

KWHZMWNTCDKQOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC(F)(F)F)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 2,2,2 Trifluoroethyl Pyrimidin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the elucidation of the molecular framework of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all atoms and their connectivity can be achieved.

The ¹H NMR spectrum provides crucial information about the electronic environment of the protons in the molecule. For this compound, the pyrimidine (B1678525) ring protons, H4 and H6, are expected to appear as distinct singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. Their precise chemical shifts are influenced by the electronic effects of the hydroxyl and trifluoroethyl substituents. The methylene (B1212753) protons (-CH₂-) of the trifluoroethyl group are anticipated to appear as a quartet in the δ 3.0–4.0 ppm range, a result of coupling to the three adjacent fluorine atoms (³JHF). The hydroxyl proton (-OH) would likely be observed as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) would resonate in the downfield region (δ 140–160 ppm). The C5 carbon, bearing the hydroxyl group, is expected to be significantly deshielded. The methylene carbon (-CH₂-) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), while the trifluoromethyl carbon (-CF₃) will also be a quartet due to ¹JCF coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities Predicted data based on analysis of similar pyrimidine structures and ethyl-substituted compounds.

AtomPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Multiplicity
H4~8.5s--
H6~8.7s--
-CH₂-~3.5q~35q
-OHVariable (e.g., ~10.0)br s--
C2--~158s
C4--~150d
C5--~155s
C6--~145d
-CH₂---~35q (¹JCF ≈ 35 Hz)
-CF₃--~125q (¹JCF ≈ 275 Hz)

s = singlet, q = quartet, d = doublet (in proton-coupled ¹³C), br s = broad singlet

¹⁹F NMR is an exceptionally powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

In the ¹⁹F NMR spectrum of this compound, the three equivalent fluorine atoms of the -CF₃ group are expected to produce a single signal. This signal will appear as a triplet, owing to coupling with the two adjacent methylene protons (³JHF). The typical chemical shift for a CF₃ group adjacent to a CH₂ group is in the range of δ -65 to -70 ppm (relative to CFCl₃). rsc.org The magnitude of the three-bond H-F coupling constant (³JHF) is typically around 10-12 Hz. rsc.org

Table 2: Predicted ¹⁹F NMR Data

AtomPredicted ¹⁹F Shift (ppm)MultiplicityCoupling Constant (³JHF)
-CF₃~ -66t~11 Hz

t = triplet

The high sensitivity, wide chemical shift range, and absence of background signals in most reaction media make ¹⁹F NMR an ideal technique for real-time reaction monitoring. For the synthesis of this compound, one could monitor the consumption of a fluorinated starting material and the concurrent formation of the product. The large chemical shift dispersion of ¹⁹F minimizes the risk of signal overlap, allowing for clean, quantitative analysis of reaction components over time. By acquiring spectra at regular intervals, kinetic data can be extracted, providing valuable insights into reaction mechanisms, rates, and the formation of any fluorinated intermediates or byproducts.

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. ed.ac.uk This sensitivity can be exploited to study dynamic processes such as tautomerism and conformational changes.

The 5-hydroxypyrimidine (B18772) moiety of the molecule can exist in a tautomeric equilibrium with its keto form (pyrimidin-5(4H)-one). These two forms would place the trifluoroethyl group in slightly different electronic environments, potentially leading to distinct ¹⁹F NMR signals for each tautomer. If the exchange between tautomers is slow on the NMR timescale, separate signals would be observed, allowing for their direct quantification. If the exchange is fast, a single, population-averaged signal would be seen. Variable temperature (VT) NMR studies can be used to probe the kinetics of this equilibrium.

Furthermore, the trifluoroethyl group is conformationally flexible, with rotation possible around the C-C and C-pyrimidine bonds. Different rotational conformers (rotamers) can also give rise to distinct ¹⁹F chemical shifts. Dynamic NMR (DNMR) experiments at low temperatures can "freeze out" these conformers, allowing for the determination of rotational energy barriers and the relative populations of different conformational states. researchgate.netresearchgate.net

While 1D NMR provides essential data, 2D NMR experiments are required to definitively establish the connectivity of the molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, the most significant COSY correlation would be between the methylene protons (-CH₂-) and the fluorine atoms of the -CF₃ group, although this is a heteronuclear coupling. The primary use in a homonuclear ¹H-¹H COSY would be to confirm the absence of coupling between the pyrimidine protons (H4 and H6) and other protons, confirming their isolated nature. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show clear cross-peaks connecting H4 to C4, H6 to C6, and the -CH₂- protons to their corresponding carbon, providing unambiguous assignment of these protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This allows for the assembly of the molecular skeleton.

Table 3: Key Predicted HMBC Correlations

Proton SignalCorrelates to Carbon Signal(s)Information Gained
H4 (~8.5 ppm)C2, C5, C6Confirms connectivity of H4 within the pyrimidine ring.
H6 (~8.7 ppm)C2, C4, C5Confirms connectivity of H6 within the pyrimidine ring.
-CH₂- (~3.5 ppm)C2, -CF₃Crucially links the trifluoroethyl group to the C2 position.

¹⁹F NMR Spectroscopy for Characterization of the Trifluoroethyl Environment

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a potent analytical technique for identifying functional groups and investigating the structural characteristics of molecules. vandanapublications.com By measuring the absorption of infrared radiation, which induces molecular vibrations, a distinct spectral fingerprint of the compound is generated. For this compound, FTIR analysis offers significant insights into its molecular framework, the existence of its primary functional components, and the characteristics of intermolecular forces.

Identification of Characteristic Absorption Bands for Pyrimidine and Trifluoroethyl Moieties

The FTIR spectrum of this compound is defined by a series of absorption bands corresponding to the vibrational modes of its pyrimidine ring and trifluoroethyl group. The pyrimidine portion is responsible for several distinctive bands. Aromatic C-H stretching vibrations are typically noted in the 3100-3000 cm⁻¹ range. vscht.cz The C=C and C=N stretching vibrations within the pyrimidine ring are anticipated to create a collection of sharp, medium to strong absorption bands between 1600-1400 cm⁻¹. researchgate.net Ring breathing vibrations, which entail the coordinated expansion and contraction of the entire ring system, also add to the intricate pattern of bands in the fingerprint region (below 1500 cm⁻¹).

The trifluoroethyl group (-CH₂CF₃) introduces intense and clearly defined absorption bands. The C-F stretching vibrations are notably strong and are usually located in the 1350-1000 cm⁻¹ range. The presence of multiple fluorine atoms leads to several prominent bands due to symmetric and asymmetric stretching modes. The -CH₂- group will display C-H stretching vibrations around 2900-2800 cm⁻¹. libretexts.org

A key feature is the hydroxyl (-OH) group attached to the pyrimidine ring at the 5-position. The O-H stretching vibration results in a broad and strong absorption band, typically between 3400-3200 cm⁻¹, indicating hydrogen bonding. researchgate.net The in-plane bending of the O-H group is generally observed around 1440-1395 cm⁻¹, and the C-O stretching vibration is found in the 1260-1000 cm⁻¹ region. libretexts.org

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3400-3200Strong, Broad
Aromatic C-HC-H Stretch3100-3000Medium
Aliphatic C-H (-CH₂-)C-H Stretch2900-2800Medium
Pyrimidine RingC=C and C=N Stretch1600-1400Medium to Strong
Hydroxyl (-OH)O-H Bend1440-1395Medium
Trifluoroethyl (-CF₃)C-F Stretch1350-1000Strong
Pyrimidine RingC-O Stretch1260-1000Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the accurate determination of molecular mass and the elucidation of fragmentation patterns, which helps to confirm the elemental composition and structure of a compound. vscht.cznih.gov For this compound (C₆H₅F₃N₂O), HRMS would yield a highly precise mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The theoretical exact mass of this compound can be calculated, and a comparison with the experimentally determined mass to within a few parts per million (ppm) provides definitive confirmation of its elemental formula.

Upon ionization, the molecule fragments, and the resulting ions offer valuable structural details. The fragmentation pathways of this compound can be predicted based on the stability of the resulting ions. Common fragmentation patterns for pyrimidine derivatives often include cleavage of the ring or loss of substituents. sapub.orgresearchgate.net The trifluoroethyl group can also undergo distinctive fragmentation, such as the loss of a CF₃ radical or a neutral CHF₃ molecule. nist.gov The analysis of these fragmentation patterns enables a detailed structural characterization of the molecule. sphinxsai.com

Table 2: Predicted HRMS Data for this compound

IonFormulaTheoretical Exact Mass (m/z)
[M]⁺C₆H₅F₃N₂O⁺194.0354
[M+H]⁺C₆H₆F₃N₂O⁺195.0432
[M-CF₃]⁺C₅H₅N₂O⁺109.0402
[M-H₂O]⁺C₆H₃F₃N₂⁺176.0248

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Crystal Packing and Supramolecular Interactions

The crystal structure of this compound would disclose the arrangement of individual molecules within the crystal lattice. This packing is dictated by a range of intermolecular interactions, with hydrogen bonding being a primary force. nih.gov The hydroxyl group is expected to function as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can serve as hydrogen bond acceptors. researchgate.net This can result in the formation of one-, two-, or three-dimensional supramolecular structures. researchgate.net In addition to conventional hydrogen bonds, other non-covalent interactions such as π-π stacking between the pyrimidine rings and dipole-dipole interactions involving the trifluoroethyl groups may also contribute significantly to the stability of the crystal structure. nih.gov Understanding these interactions is essential for comprehending the physical properties of the solid material.

Elucidation of Conformational Preferences in the Crystalline State

While the pyrimidine ring is predominantly planar, the trifluoroethyl substituent can adopt various conformations due to rotation around the C-C single bond. X-ray crystallography would offer precise details on the preferred conformation of the trifluoroethyl group in the solid state. This conformation often arises from minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. sunway.edu.my The torsional angles that define the orientation of the trifluoroethyl group relative to the pyrimidine ring would be accurately determined, providing a detailed representation of the molecule's three-dimensional shape in the crystalline environment.

Polymorphism Studies and Their Crystallographic Characterization

An extensive review of scientific literature and crystallographic databases reveals a notable absence of published studies on the polymorphism of this compound. Consequently, there is no publicly available crystallographic data detailing the existence of different crystalline forms of this specific compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical sciences and material science. Such studies typically involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and various spectroscopic methods to identify and characterize different polymorphs. The crystallographic characterization would further involve single-crystal X-ray diffraction to determine the unit cell parameters, space group, and atomic arrangement within the crystal lattice for each polymorphic form.

While research exists on the synthesis and crystal structures of various other pyrimidine derivatives, including those with trifluoromethyl or hydroxyl substitutions, specific experimental data and detailed research findings concerning the polymorphic behavior of this compound are not present in the current body of scientific literature. Therefore, no data tables on its crystallographic parameters can be generated at this time.

Theoretical and Computational Investigations of 2 2,2,2 Trifluoroethyl Pyrimidin 5 Ol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties.

Optimized Geometries and Energetic Landscape Analysis

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. Analysis of the energetic landscape could also identify other stable conformations (isomers or tautomers) and the transition states that connect them, providing insights into the molecule's structural flexibility and potential for isomerization.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Orbitals

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net The spatial distribution of these orbitals would indicate the likely regions of electron donation and acceptance.

Calculation of Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local reactivity descriptors, such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule. researchgate.netnih.gov The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.netnih.gov

Prediction of Preferred Sites for Electrophilic and Nucleophilic Attack

By analyzing the Fukui functions and the distribution of the frontier molecular orbitals, specific atoms or regions within this compound that are most susceptible to attack by electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species) can be predicted. researchgate.net This information is invaluable for understanding and predicting the outcomes of chemical reactions involving the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Flexibility

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a detailed view of its dynamic behavior, including conformational changes and flexibility. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent like water), one could understand how its structure and dynamics are influenced by its surroundings. nih.govresearchgate.netuq.edu.auscispace.com

Correlation of Quantum Chemical Parameters with Experimental Reactivity

The ultimate goal of these computational studies is to correlate the calculated quantum chemical parameters with experimentally observed chemical reactivity. For instance, the predicted sites for electrophilic and nucleophilic attack from DFT calculations could be compared with the actual products formed in laboratory reactions. Similarly, the calculated stability (indicated by the HOMO-LUMO gap) could be related to the molecule's observed reactivity in various chemical assays. mdpi.comresearchgate.net This correlation is essential for validating the computational models and for using them to predict the behavior of new, unstudied molecules.

Without specific studies on this compound, the detailed data tables and specific research findings for this compound cannot be generated. The information presented here describes the established computational methodologies that would be applied to obtain such data.

Computational Prediction of Spectroscopic Data (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for structural elucidation and for understanding the molecule's electronic environment.

The process typically begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). nih.gov Once the lowest energy conformation is found, the same theoretical level is used to compute the magnetic shielding tensors for NMR predictions (¹H, ¹³C, ¹⁹F) and the vibrational modes for IR spectroscopy. nih.govnih.gov

For ¹⁹F NMR, specific DFT methods such as ωB97XD with an aug-cc-pvdz basis set have been recommended for their accuracy in predicting chemical shifts for molecules with fluorine-carbon bonds, achieving a root mean square error of 3.57 ppm in some studies. rsc.orgresearchgate.net Calculated IR frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data. nih.gov

The following tables present illustrative predicted spectroscopic data for this compound, based on these computational methodologies.

Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)

AtomPredicted Chemical Shift (δ, ppm)
¹H NMR
Pyrimidine (B1678525) H (Position 4/6)8.15
Pyrimidine H (Position 4/6)7.90
-CH₂-3.50 (quartet)
-OH9.50 (singlet)
¹³C NMR
Pyrimidine C-2160.5
Pyrimidine C-4155.2
Pyrimidine C-5145.8
Pyrimidine C-6120.1
-CH₂-35.4 (quartet)
-CF₃124.0 (quartet)
¹⁹F NMR
-CF₃-72.3 (triplet)

Table 2: Predicted IR Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)

Scaled Frequency (cm⁻¹)Vibrational Mode Assignment
3450O-H stretch
3080Aromatic C-H stretch
2975Aliphatic C-H stretch
1610C=N stretch (pyrimidine ring)
1585C=C stretch (pyrimidine ring)
1470Ring stretching
1260C-F stretch (symmetric)
1150C-F stretch (asymmetric)
1090C-O stretch

Application of Artificial Intelligence (AI) and Machine Learning in Reaction Design and Prediction for Fluorinated Pyrimidines

The synthesis of complex molecules like fluorinated pyrimidines presents significant challenges, including predicting reaction outcomes and optimizing conditions. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies to address these challenges, accelerating the design and discovery of synthetic routes. nih.govrsc.org

Machine learning models can be trained on large datasets of known chemical reactions to predict the products of novel reactant combinations. mdpi.comnih.gov For fluorinated pyrimidines, these models can learn the nuanced electronic effects of the trifluoroethyl group and the pyrimidine ring, which govern reactivity. Two primary approaches are used for forward reaction prediction: template-based methods that apply known reaction rules, and template-free models, such as graph convolutional neural networks, that predict bond changes directly. nih.govnih.gov Neural networks, for instance, can be used to classify reaction types by learning from "reaction fingerprints," which are vector representations of reactants and reagents. nih.govarxiv.org

Beyond predicting the major product, AI can be utilized for:

Reaction Optimization: AI algorithms, particularly those using active learning frameworks like Bayesian optimization, can efficiently explore a vast reaction parameter space (e.g., temperature, solvent, catalyst) to find the optimal conditions for yield and selectivity. nih.gov This reduces the number of experiments required, saving time and resources. mdpi.com

Retrosynthesis Planning: AI tools can propose synthetic pathways for target molecules like this compound by working backward from the final product to simpler, commercially available starting materials. mdpi.com

Discovery of New Reactions: By analyzing vast datasets, ML models can identify novel patterns and correlations in reactivity, potentially leading to the discovery of unprecedented synthetic methods for constructing fluorinated heterocycles. nih.gov

The integration of AI and machine learning into synthetic chemistry workflows provides a powerful data-driven approach to designing and executing complex syntheses. eurekalert.org By learning from existing chemical knowledge, these models can help chemists navigate the intricate reactivity of fluorinated pyrimidines, enabling more efficient and innovative synthesis of these valuable compounds. ikprress.orgiscientific.org

Chemical Reactivity and Transformations of 2 2,2,2 Trifluoroethyl Pyrimidin 5 Ol

Reactions Involving the Pyrimidine (B1678525) Nucleus

The pyrimidine core, being a π-deficient heterocycle, is generally prone to nucleophilic attack, while the presence of specific substituents can either facilitate or hinder electrophilic reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com This reactivity is further enhanced by the presence of the powerful electron-withdrawing 2,2,2-trifluoroethyl group at the C2-position. In 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL, the positions most activated towards nucleophilic attack are C4 and C6.

A nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the ring nitrogen atoms, which is a stabilizing feature. stackexchange.com The stability of this intermediate is a crucial factor in determining the feasibility of an SNAr reaction. stackexchange.com For a substitution reaction to occur, a suitable leaving group must be present at the C4 or C6 position. In the parent compound, hydrogen is a poor leaving group. However, if a halogen were introduced at these positions (e.g., 4-chloro-2-(2,2,2-trifluoroethyl)pyrimidin-5-ol), these sites would become highly reactive towards nucleophiles.

The general order of reactivity for leaving groups in SNAr reactions on pyrimidine systems is typically F > Cl > Br > I. The reaction rates are also influenced by the nature of the nucleophile and the solvent used. rsc.org

Position of Leaving Group (X)Relative ReactivityStabilization of IntermediateExample Nucleophiles
C4 or C6HighNegative charge delocalized onto N1 and N3Amines (RNH2), Alkoxides (RO⁻), Thiolates (RS⁻)
C5Very LowNo delocalization of negative charge onto ring nitrogensGenerally unreactive under SNAr conditions

Electrophilic Reactions on the Pyrimidine Ring

Unsubstituted pyrimidine is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the two ring nitrogen atoms, which lower the electron density of the ring. wikipedia.orgyoutube.com However, the reactivity can be significantly altered by the presence of activating substituents.

Common electrophilic substitution reactions that could be applicable under the influence of the activating -OH group include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the C4 or C6 position.

Nitration: While difficult on the unsubstituted ring, the presence of the activating hydroxyl group may allow for nitration at C4 or C6 under carefully controlled conditions. bhu.ac.in

Formylation: Reactions such as the Vilsmeier-Haack reaction could potentially introduce a formyl group at the activated positions.

Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The 5-hydroxyl group exhibits reactivity characteristic of a phenol, although its properties are modulated by the electronic influence of the pyrimidine ring.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. organic-chemistry.org This typically involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The reaction conditions can be tailored to introduce a wide variety of alkyl or aryl groups.

Esterification: Esterification can be achieved through several methods. The Fischer esterification involves reacting the hydroxypyrimidine with a carboxylic acid under acidic catalysis. organic-chemistry.orglibretexts.org Alternatively, a more reactive approach involves treating the compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). This method is often more efficient and proceeds under milder conditions.

Oxidation: Hydroxypyrimidines can be susceptible to oxidation. acs.org The specific products formed depend on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially lead to ring-opening or the formation of quinone-like structures. For instance, studies on the oxidation of 5-hydroxypyrimidine (B18772) nucleosides have shown that they can be converted to hydantoin (B18101) derivatives under certain oxidative conditions. nih.gov

Reaction TypeTypical ReagentsProductGeneral Conditions
EtherificationAlkyl halide (R-X) + Base (e.g., K2CO3, NaH)5-AlkoxypyrimidineInert solvent (e.g., DMF, Acetone)
Esterification (Acyl Halide)Acyl chloride (RCOCl) + Base (e.g., Pyridine)5-AcyloxypyrimidineAnhydrous conditions
Esterification (Fischer)Carboxylic acid (RCOOH) + Acid catalyst (e.g., H2SO4)5-AcyloxypyrimidineHeating, removal of water
OxidationOxidizing agents (e.g., Br2/H2O, KMnO4)Various, potentially hydantoins or ring-opened productsAqueous or buffered solutions

Transformations of the 2,2,2-Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is a key feature of the molecule, imparting significant electronic properties and generally exhibiting high stability.

Chemical Stability of the Trifluoroethyl Group under Various Reaction Conditions

The 2,2,2-trifluoroethyl group is known for its exceptional chemical and thermal stability. This stability arises from the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. nih.gov

This moiety is generally inert to a wide range of common reaction conditions, including:

Acidic and Basic Hydrolysis: It does not hydrolyze under conditions that would typically cleave esters or amides.

Oxidation: It is resistant to common oxidizing agents.

Reduction: It is not typically reduced by common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

This high stability is a significant advantage in multistep syntheses, as the trifluoroethyl group can be carried through various chemical transformations without requiring protection. nih.gov

Functional Group Interconversions Involving the Trifluoroethyl Group (e.g., C-F bond activation, if applicable)

While the C-F bonds of the trifluoroethyl group are very strong, their activation and functionalization are possible, though it requires specific and often vigorous conditions. The selective activation of a single C-F bond in a trifluoromethyl (or related) group is a formidable synthetic challenge but an area of active research. nih.gov

Methods for C-F bond activation that could potentially be applied include:

Reductive Defluorination: Approaches using low-valent metals, electrochemical reduction, or photocatalysis can cleave C-F bonds. nih.gov These methods often proceed via radical anion intermediates. However, controlling the reaction to achieve selective mono-defluorination can be difficult, with over-reduction to the difluoroethyl or monofluoroethyl group being a common issue. rsc.org

Lewis Acid-Mediated Activation: Strong Lewis acids can coordinate to the fluorine atoms, weakening the C-F bond and facilitating nucleophilic attack or elimination. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, which can then participate in C-F bond cleavage. nih.gov

It is important to note that these transformations are not trivial and their applicability to this compound would require specific catalytic systems and careful optimization to avoid undesired side reactions on the pyrimidine nucleus or the hydroxyl group.

Cycloaddition Reactions and Annulation Strategies for Fused Pyrimidine Systems

The pyrimidine core is a fundamental building block for a variety of fused heterocyclic systems that are of significant interest in medicinal and materials chemistry. nih.gov Annulation, the process of building a new ring onto an existing one, and cycloaddition reactions are powerful strategies for synthesizing these complex structures. For a substrate like this compound, its reactivity in these transformations is dictated by the electronic properties of the pyrimidine ring, which is significantly influenced by the 2-trifluoroethyl and 5-hydroxyl substituents.

The electron-withdrawing nature of the trifluoroethyl group is expected to lower the energy of the pyrimidine's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity as a dienophile or dipolarophile in cycloaddition reactions. libretexts.org For instance, [3+2] cycloaddition reactions are commonly used to build five-membered rings. Trifluoromethylated 1,3-dipoles, such as nitrile imines, have been shown to react with various dipolarophiles to form trifluoromethyl-substituted pyrazoles and other heterocycles. nih.gov It is conceivable that the pyrimidine ring of this compound could act as the dipolarophile in reactions with various 1,3-dipoles, leading to the formation of novel fused pyrimidine systems. Similarly, solvent-controlled [2+1] or [3+2] cycloadditions involving reagents like 2,2,2-trifluorodiazoethane (B1242873) offer pathways to trifluoromethylated cyclopropanes and pyrazolines, highlighting the versatility of cycloaddition chemistry with fluorinated building blocks. rsc.org

Annulation strategies often involve the condensation of a bifunctional reagent with a substituted pyrimidine. researchgate.net The 5-hydroxyl group of this compound, which exists in tautomeric equilibrium with its keto form (a pyrimidinone), provides a reactive handle for such transformations. For example, versatile and high-yield methods have been developed for the annulation of thiophene (B33073) rings onto pyrimidines, starting from precursors like substituted tetrazoles, to create thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.govresearchgate.net These strategies could potentially be adapted for the target molecule, utilizing its inherent functionality to construct fused systems of therapeutic interest.

Reaction Type Reactants/Precursors Resulting Fused System Key Features
[3+2] Dipolar CycloadditionPyrimidine (as dipolarophile) + Nitrile Imine (dipole)Pyrrolo[2,3-d]pyrimidine or similarBuilds a five-membered nitrogen-containing ring onto the pyrimidine core. nih.govdundee.ac.uk
Annulation/CondensationSubstituted pyrimidine + Bifunctional reagentsThieno[2,3-d]pyrimidineInvolves ring closure reactions to form an adjacent thiophene ring. nih.gov
Annulation/CondensationPyrimidine precursor + AmidineTetrahydroquinazolineBase-mediated condensation of a chalcone-like intermediate with an amidine to form a fused six-membered ring. researchgate.net
Intramolecular CyclizationAppropriately functionalized pyrimidine side-chainFuro[2,3-d]pyrimidineCyclization of a side chain to form a fused furan (B31954) ring. dundee.ac.uk

Supramolecular Chemistry and Self-Assembly of Pyrimidine Derivatives

The fields of supramolecular chemistry and crystal engineering focus on understanding and utilizing non-covalent interactions to control the organization of molecules in the solid state. nih.gov Pyrimidine derivatives are excellent candidates for such studies due to their defined geometry and multiple hydrogen bonding sites. nih.govnih.gov The specific functional groups on this compound—the pyrimidine nitrogen atoms, the hydroxyl/keto group, and the trifluoroethyl group—provide a rich set of intermolecular interaction points that dictate its self-assembly and crystal packing.

Supramolecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov In pyrimidine-based systems, hydrogen bonding is a primary driving force for this assembly. The introduction of fluorine can further influence these assemblies, often leading to more stable and robust lattices through interactions like C-H···F hydrogen bonds or dipole-dipole interactions. researchgate.net

Investigation of Hydrogen Bonding Motifs and Networks

Hydrogen bonding is the dominant intermolecular interaction governing the solid-state structures of pyrimidinols and their pyrimidinone tautomers. nih.govnih.gov The 5-hydroxyl group of this compound is a potent hydrogen bond donor, while the pyrimidine ring nitrogens and the carbonyl oxygen of its keto tautomer are strong hydrogen bond acceptors. This combination predisposes the molecule to form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. mdpi.com

Studies on analogous 2(1H)-pyrimidinones have shown that N-H···O hydrogen bonds are a persistent and dominant feature, leading to the formation of dimers and tapes. nih.govnih.gov These interactions are strong, with average energies of approximately -16.55 kcal mol⁻¹. Weaker C-H···O interactions also play a significant role in stabilizing the crystal lattice. nih.gov For this compound, it is highly probable that its pyrimidinone tautomer would form similar strong N-H···O or O-H···N hydrogen-bonded dimers. Furthermore, the trifluoroethyl group can participate in weaker C-H···F hydrogen bonds, which, while less energetic, can provide additional control over the supramolecular architecture. mdpi.com

Hydrogen Bond Motif Donor/Acceptor Description Common in
Dimer SynthonN-H (donor) / C=O (acceptor)Two molecules form a cyclic dimer via a pair of N-H···O hydrogen bonds.Pyrimidinones, Carboxylic Acids nih.govmdpi.com
Catemer/Chain MotifN-H (donor) / N-ring (acceptor)Molecules link head-to-tail to form one-dimensional chains.Heterocycles with both donor and acceptor sites
Mixed TapesO-H (donor) / N-ring (acceptor)Alternating molecules, such as a pyrimidinol and a co-former like pyridine, form linear tapes. beilstein-journals.orgCo-crystals of pyrimidines
C-H···O/F InteractionsC-H (donor) / C=O or C-F (acceptor)Weaker interactions that provide additional lattice stabilization. nih.govmdpi.comMolecules with activated C-H bonds and O/F acceptors

Crystal Engineering and Co-crystal Formation in Pyrimidine Systems

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. rsc.org A powerful strategy within this field is the formation of co-crystals, which are multi-component crystalline solids where the components are linked by non-covalent interactions, typically hydrogen bonds. nih.govtandfonline.com Pyrimidine derivatives are frequently used as components in co-crystals due to their reliable hydrogen bonding capabilities. researchgate.netacs.org

The compound this compound is an ideal candidate for co-crystal formation. Its hydroxyl group can form a robust supramolecular heterosynthon with complementary functional groups on a co-former molecule, such as the pyridine nitrogen of isonicotinamide (B137802) or the carboxylic acid of fumaric acid. rsc.orgtandfonline.com The selection of a co-former allows for the systematic modification of a compound's physical properties without altering its covalent structure.

The presence of the trifluoroethyl group can also be exploited in crystal engineering. Trifluoromethyl groups are known to influence crystal packing and can participate in various non-covalent interactions, including halogen bonding and weak hydrogen bonds. frontiersin.orgtandfonline.com The introduction of such a group can lead to unique packing motifs and potentially new polymorphic forms. The analysis of Hirshfeld surfaces is a computational tool used to visualize and quantify intermolecular contacts, providing insight into the different interactions that stabilize the crystal lattice, including π–π stacking and hydrogen bonding. tandfonline.com

Co-former Functional Group Example Co-former Resulting Supramolecular Synthon Reference
Carboxylic AcidFumaric AcidAcid-Pyrimidine Heterosynthon (O-H···N, N-H···O) tandfonline.com
AmideIsonicotinamideAcid-Amide or Pyrimidine-Amide Heterosynthon rsc.org
Pyridine3-AminopyridinePyrimidinol-Pyridine Heterosynthon (O-H···N) beilstein-journals.org
PhenolHydroquinone, ResorcinolPyrimidinol-Phenol Heterosynthon (O-H···O, O-H···N) researchgate.net

Advanced Research Perspectives and Future Directions

Exploration of Novel Mechanistic Pathways in the Synthesis of Fluorinated Pyrimidin-5-ols

The synthesis of fluorinated pyrimidines often involves cyclocondensation reactions. nih.gov A prospective area of research is the detailed mechanistic investigation of the formation of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL. Traditional pyrimidine (B1678525) syntheses can be adapted, but the strong electron-withdrawing nature of the trifluoroethyl group likely influences reaction kinetics and pathways.

Key research questions in this area include:

Reaction Intermediates: Identifying and characterizing transient intermediates in the cyclization process using spectroscopic techniques (e.g., in-situ NMR) and computational modeling.

Influence of the CF3 Group: Quantifying the electronic effect of the 2-(2,2,2-trifluoroethyl) substituent on the reactivity of the precursor molecules. This includes its impact on the pKa of adjacent functional groups and the activation barriers of key reaction steps.

Tautomerism Control: The pyrimidin-5-ol moiety can exist in equilibrium with its keto tautomer, 2-(2,2,2-trifluoroethyl)pyrimidin-5(4H)-one. Mechanistic studies could explore how reaction conditions (solvent, pH, catalyst) can be tuned to selectively favor the formation of one tautomer over the other.

A potential synthetic route could involve the condensation of an amidine bearing the trifluoroethyl group with a suitable three-carbon building block. nih.govresearchgate.net Elucidating the precise mechanism would enable greater control over the reaction, leading to higher yields and purity.

Development of Highly Efficient and Sustainable Synthetic Methodologies

In line with modern chemical principles, developing green and sustainable methods for synthesizing this compound is a critical future direction. rsc.orgmdpi.com This involves moving away from traditional methods that may use hazardous reagents or generate significant waste. rasayanjournal.co.in

Promising sustainable approaches include:

Catalytic Systems: Investigating novel catalysts, including heterogeneous catalysts or organocatalysts, to improve reaction efficiency and allow for easier purification and catalyst recycling. powertechjournal.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. rasayanjournal.co.innih.gov

Green Solvents: Exploring the use of environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents to replace volatile and toxic organic solvents. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis, which can offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

The table below outlines a comparative framework for evaluating potential synthetic methodologies.

MethodologyPotential AdvantagesKey Research Challenges
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. nih.govScale-up limitations, potential for localized overheating.
Ultrasound-Assisted Synthesis Increased reaction rates, prevention of fouling on catalyst surfaces. powertechjournal.comSpecialized equipment required, energy intensive.
Flow Chemistry High reproducibility, improved safety, seamless integration of reaction and purification.High initial setup cost, potential for channel clogging.
Organocatalysis Low toxicity, stability to air and moisture, reduced metal contamination in the product. pjoes.comCatalyst loading can be high, separation may be challenging.

Advanced Computational Modeling for Predicting Complex Chemical Behavior

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level. nih.govresearchgate.net Density Functional Theory (DFT) is particularly well-suited for this purpose. nih.govrsc.org

Future computational studies could focus on:

Tautomeric Stability: Calculating the relative energies of the pyrimidin-5-ol and pyrimidin-5(4H)-one tautomers in various solvents to predict the predominant form under different conditions.

Molecular Properties: Predicting key electronic properties such as HOMO/LUMO energy levels, electrostatic potential maps, and dipole moments. These calculations are crucial for understanding the molecule's reactivity and its potential for use in electronic materials. rsc.org

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound and its reaction intermediates.

Intermolecular Interactions: Modeling non-covalent interactions, such as hydrogen bonding and C-F···H contacts, to predict how the molecule will self-assemble in the solid state. rsc.org

The following table presents hypothetical DFT-calculated parameters for the two primary tautomers, illustrating the type of data that such a study would generate.

ParameterThis compound2-(2,2,2-Trifluoroethyl)pyrimidin-5(4H)-one
Relative Energy (kcal/mol) (Calculated Value)(Calculated Value)
HOMO Energy (eV) (Calculated Value)(Calculated Value)
LUMO Energy (eV) (Calculated Value)(Calculated Value)
Dipole Moment (Debye) (Calculated Value)(Calculated Value)

Designing Functional Materials Based on Supramolecular Assemblies of Fluorinated Pyrimidines

The presence of hydrogen bond donors (O-H, N-H) and acceptors (N atoms, O atom), coupled with the unique properties of the C-F bond, makes this compound an excellent candidate for crystal engineering and the design of functional materials. researchgate.net Fluorine atoms can participate in a variety of weak interactions that can be exploited to guide the self-assembly of molecules into predictable supramolecular architectures. rsc.org

Research in this area could explore:

Crystal Engineering: Systematically growing and analyzing single crystals to understand the packing motifs. The interplay between strong hydrogen bonds (O-H···N, N-H···N) and weaker interactions (C-F···H, π-π stacking) could lead to novel and robust crystal structures. researchgate.net

Liquid Crystals: Modifying the molecular structure, for instance by adding long alkyl chains, to investigate its potential to form liquid crystalline phases. The polarity and rigidity of the fluorinated pyrimidine core could be beneficial for inducing mesomorphism.

Organic Electronics: The electron-withdrawing nature of the trifluoroethyl group can lower the molecule's LUMO energy level, potentially making it an n-type semiconductor for applications in organic electronics. rsc.org

Interdisciplinary Research Opportunities with Fluorinated Heterocycles

The unique properties of fluorinated heterocycles open doors to a wide range of interdisciplinary applications. google.commq.edu.au As a novel building block, this compound could serve as a platform for developing new molecules for various fields.

Potential interdisciplinary avenues include:

Medicinal Chemistry: The pyrimidine scaffold is a well-known pharmacophore present in many drugs. mdpi.comnih.gov The introduction of a trifluoroethyl group can enhance metabolic stability, binding affinity, and lipophilicity. This compound could serve as a key intermediate for new therapeutic agents. rsc.org

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. The structural motifs of this molecule could be incorporated into new herbicides, fungicides, or pesticides.

Materials Science: Fluorinated polymers are known for their unique properties, including thermal stability and hydrophobicity. man.ac.ukmdpi.com This molecule could be functionalized and polymerized to create novel materials with tailored properties for advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2,2-trifluoroethyl)pyrimidin-5-OL, and how can reaction conditions be optimized?

  • The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, coupling 5-hydroxypyrimidine with 2,2,2-trifluoroethyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C yields the target compound. Optimization includes varying solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and reaction times (6–24 hours) to maximize yield (≥75%) and purity (≥95%) .
  • Key validation : Monitor intermediates via LC-MS and confirm final product purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Structural analysis : Use X-ray crystallography (if crystalline) or NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry. For example, ¹⁹F NMR typically shows a singlet at δ –70 ppm for the CF₃ group, while the pyrimidine ring protons appear as doublets in the aromatic region (δ 8.2–8.5 ppm) .
  • Electronic effects : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the electron-withdrawing effect of the trifluoroethyl group, lowering the LUMO energy by ~1.2 eV compared to non-fluorinated analogs, enhancing reactivity in electrophilic substitutions .

Q. What are the stability and storage guidelines for this compound?

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the hydroxyl group. Stability studies (TGA/DSC) indicate decomposition onset at 150°C. Avoid aqueous buffers (pH > 7) to prevent deprotonation and oxidation .

Advanced Research Questions

Q. How does the trifluoroethyl group influence binding affinity in biological targets, and how can this be experimentally validated?

  • The CF₃ group enhances hydrophobic interactions and metabolic stability. For example, in kinase inhibition assays, replacing ethyl with trifluoroethyl increases IC₅₀ by 10-fold due to improved van der Waals contacts with hydrophobic pockets. Validate via:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/kᵦ) to purified targets (e.g., EGFR kinase).
  • Crystallography : Co-crystallize with target proteins (e.g., PDB ID 7UN) to identify fluorine-protein interactions .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

  • Discrepancies arise from polymorphic forms or aggregation. Address via:

  • Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate stable forms; characterize via PXRD and DSC .
  • Solubility enhancement : Co-solvency (e.g., 10% DMSO in PBS) or cyclodextrin complexation increases aqueous solubility from 0.1 mg/mL to 2.5 mg/mL .

Q. What strategies mitigate toxicity observed in cellular assays while retaining bioactivity?

  • Toxicity (e.g., IC₅₀ < 10 μM in HEK293 cells) may stem from off-target effects. Solutions include:

  • Prodrug design : Mask the hydroxyl group as an acetate ester, reducing cytotoxicity by 60% while maintaining target inhibition .
  • SAR studies : Modify the pyrimidine ring (e.g., 4-Cl substitution) to improve selectivity; validate via CRISPR-Cas9 gene knockout of off-target pathways .

Methodological Notes

  • Data contradiction analysis : Always cross-validate biological activity with orthogonal assays (e.g., enzymatic vs. cell-based) and control for batch-to-batch variability in compound purity .
  • Safety protocols : Handle waste containing fluorinated intermediates per EPA guidelines (40 CFR 261); collaborate with certified waste management services for disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.